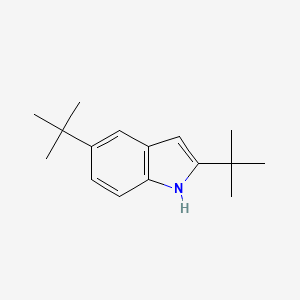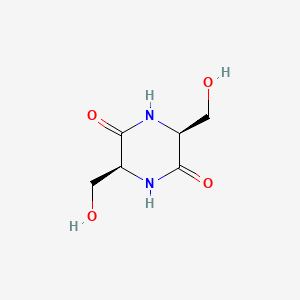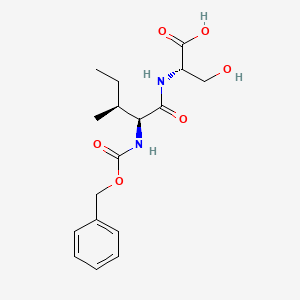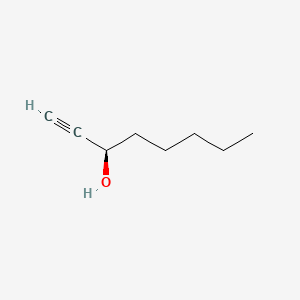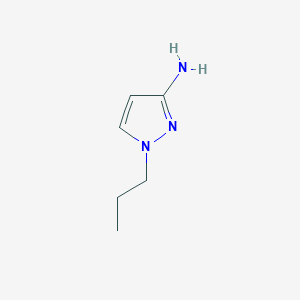
1-propil-1H-pirazol-3-amina
Descripción general
Descripción
1-Propyl-1H-pyrazol-3-amine is a chemical compound with the CAS Number: 956393-73-0 . It has a molecular weight of 125.17 . The IUPAC name for this compound is 1-propyl-1H-pyrazol-3-amine . It is stored at a temperature of 4°C and protected from light . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 1-propyl-1H-pyrazol-3-amine, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of heterocyclic systems and multicomponent approaches .Molecular Structure Analysis
The molecular structure of 1-propyl-1H-pyrazol-3-amine is represented by the Inchi Code: 1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) . This indicates that the compound consists of six carbon atoms, eleven hydrogen atoms, and three nitrogen atoms .Chemical Reactions Analysis
Pyrazole compounds, including 1-propyl-1H-pyrazol-3-amine, are involved in various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Physical and Chemical Properties Analysis
1-Propyl-1H-pyrazol-3-amine is a liquid at room temperature . It has a molecular weight of 125.17 . The compound should be stored at a temperature of 4°C and protected from light .Aplicaciones Científicas De Investigación
Síntesis orgánica
“1-propil-1H-pirazol-3-amina” es una materia prima importante utilizada en la síntesis orgánica . Se puede utilizar como bloque de construcción para crear moléculas más complejas para diversas aplicaciones.
Productos farmacéuticos
Este compuesto se puede utilizar como intermedio en la producción de productos farmacéuticos . Se puede utilizar para sintetizar medicamentos con efectos terapéuticos específicos.
Agroquímicos
De manera similar a los productos farmacéuticos, “this compound” también se puede utilizar en la síntesis de agroquímicos . Estos productos químicos incluyen pesticidas, herbicidas y fertilizantes que ayudan en la protección y mejora de los cultivos.
Fabricación de tintes
El compuesto se utiliza en la fabricación de tintes . El grupo amina en el compuesto puede reaccionar con otras sustancias para producir una variedad de colores.
Síntesis de azapentalenos
El grupo amina en “this compound” se puede utilizar en la síntesis de azapentalenos . Los azapentalenos son una clase de compuestos orgánicos con posibles aplicaciones en la ciencia de los materiales y los productos farmacéuticos.
Aplicaciones a alta temperatura
El compuesto tiene una alta estabilidad térmica, lo que lo hace adecuado para aplicaciones a alta temperatura . Esto podría incluir reacciones que requieren altas temperaturas o condiciones en las que el compuesto necesita permanecer estable bajo calor.
Safety and Hazards
The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, H332 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which include 1-propyl-1h-pyrazol-3-amine, can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .
Mode of Action
Pyrazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit Bruton Kinase (BTK), a nonreceptor tyrosine kinase .
Biochemical Pathways
Pyrazole derivatives have been found to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and anticancer activities .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.06 , which could impact its bioavailability.
Result of Action
Pyrazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
It is known that the compound should be stored at 4°c and protected from light , suggesting that light and temperature could affect its stability.
Análisis Bioquímico
Biochemical Properties
1-Propyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as p38 mitogen-activated protein kinase (p38MAPK) and cyclooxygenase (COX), influencing their activity. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, 1-propyl-1H-pyrazol-3-amine can act as a ligand for certain receptors, further influencing biochemical pathways .
Cellular Effects
1-Propyl-1H-pyrazol-3-amine has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving p38MAPK, leading to alterations in gene expression and cellular metabolism. This compound can affect cell proliferation, differentiation, and apoptosis, making it a valuable tool in studying cellular functions and responses .
Molecular Mechanism
The molecular mechanism of action of 1-propyl-1H-pyrazol-3-amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as p38MAPK and COX by binding to their active sites. This binding can lead to changes in the conformation of these enzymes, thereby affecting their activity. Additionally, 1-propyl-1H-pyrazol-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-propyl-1H-pyrazol-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-propyl-1H-pyrazol-3-amine remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-propyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
1-Propyl-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, its interaction with p38MAPK and COX can affect the production of metabolites involved in inflammatory responses and other cellular functions .
Transport and Distribution
The transport and distribution of 1-propyl-1H-pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
1-Propyl-1H-pyrazol-3-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects .
Propiedades
IUPAC Name |
1-propylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONOODCVABUHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956393-73-0 | |
| Record name | 1-propyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
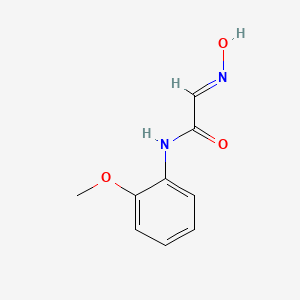
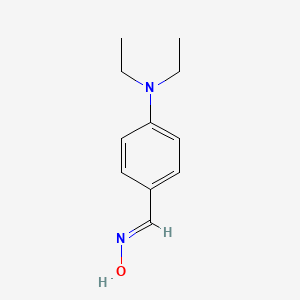
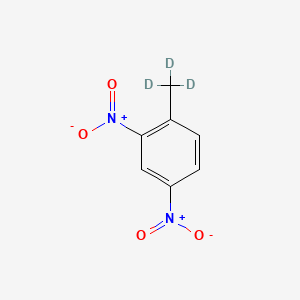
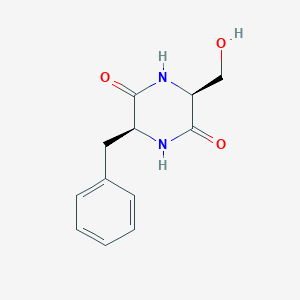
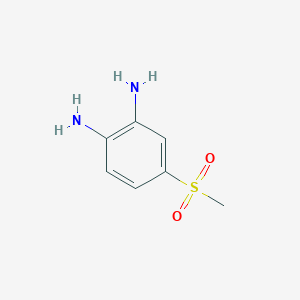
![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)
